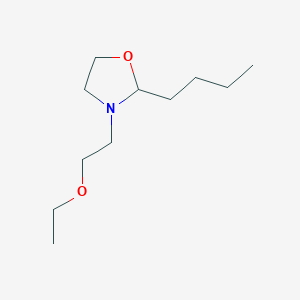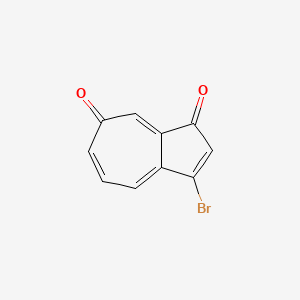
3-Bromoazulene-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoazulene-1,7-dione is a derivative of azulene, a non-alternant, aromatic hydrocarbon known for its unique structure and properties. Azulene itself is characterized by a fused five- and seven-membered ring system, which imparts a distinct blue color and a permanent dipole moment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoazulene-1,7-dione typically involves the bromination of azulene followed by oxidation. One common method is the treatment of azulene with N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position. This is followed by oxidation using reagents such as potassium permanganate or chromium trioxide to introduce the ketone groups at the 1 and 7 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromoazulene-1,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ketone groups can be reduced to alcohols or further oxidized to carboxylic acids.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other cyclic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted azulene derivatives can be formed.
Oxidation Products: Carboxylic acids or further oxidized derivatives.
Reduction Products: Alcohols or partially reduced azulene derivatives.
Aplicaciones Científicas De Investigación
3-Bromoazulene-1,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of functional materials for optoelectronic applications, such as organic field-effect transistors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 3-Bromoazulene-1,7-dione is primarily related to its ability to interact with biological molecules and pathways. The compound’s unique structure allows it to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes. Additionally, its ability to generate reactive oxygen species under certain conditions contributes to its anticancer activity by inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Azulene: The parent compound, known for its blue color and aromatic properties.
1,3-Dibromoazulene: Another brominated derivative with different substitution patterns.
Azulene-1,5-dione: A similar compound with ketone groups at different positions
Uniqueness: 3-Bromoazulene-1,7-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
161126-13-2 |
|---|---|
Fórmula molecular |
C10H5BrO2 |
Peso molecular |
237.05 g/mol |
Nombre IUPAC |
3-bromoazulene-1,7-dione |
InChI |
InChI=1S/C10H5BrO2/c11-9-5-10(13)8-4-6(12)2-1-3-7(8)9/h1-5H |
Clave InChI |
HWECYMBZNHKENM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C=C2C(=C1)C(=CC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
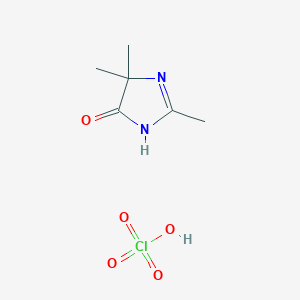
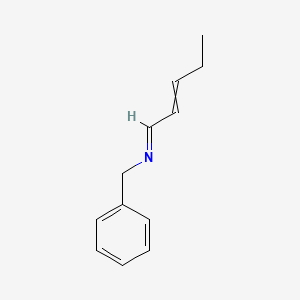
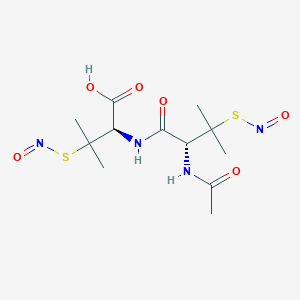

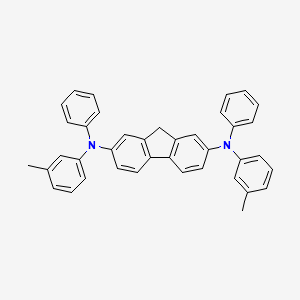
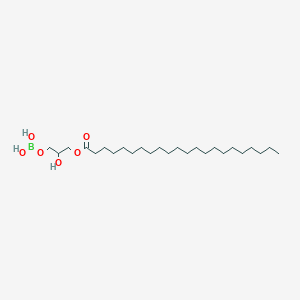
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
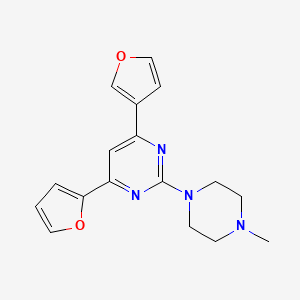
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)

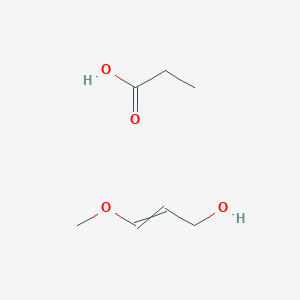
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
